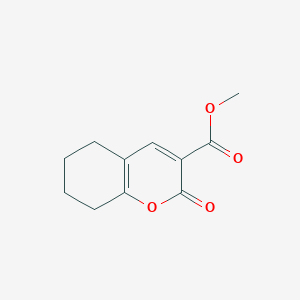

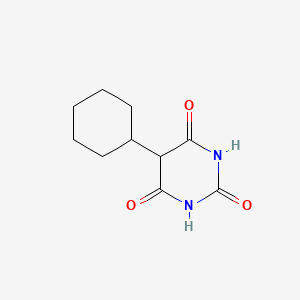

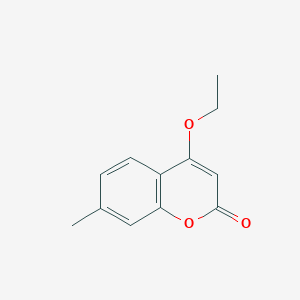

methyl 2-oxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate

Descripción general

Descripción

Methyl 2-oxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate is a compound that belongs to the class of organic compounds known as chromenes. Chromenes are compounds containing a benzopyran moiety, which consists of a benzene ring fused to a pyran ring. The specific structure of this compound is not directly studied in the provided papers, but related compounds have been synthesized and analyzed, which can provide insights into its properties and potential synthesis routes.

Synthesis Analysis

The synthesis of related chromene derivatives has been reported using various methods. For instance, the organocatalyzed enantioselective synthesis of 2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate derivatives was achieved using bifunctional cinchona alkaloids as catalysts, indicating that similar organocatalytic methods could potentially be applied to the synthesis of this compound . Additionally, a rapid synthesis method for 4-oxo-4H-chromene-3-carboxylic acid, a related compound, was established through a Vilsmeier reaction followed by oxidation, suggesting a possible synthetic route for the target compound .

Molecular Structure Analysis

The molecular structure of chromene derivatives has been elucidated using various analytical techniques. For example, the structure of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates was established by X-ray structural analysis . Similarly, the structure of a novel cyclopropa[c]chromene derivative was determined using NMR, IR, and mass spectral data . These studies demonstrate the utility of spectroscopic and crystallographic methods in determining the structure of chromene derivatives, which could be applied to this compound.

Chemical Reactions Analysis

Chromene derivatives can undergo various chemical reactions. The three-component synthesis of 2-amino-3-cyano-5-oxo-4-perfluoroalkyl-5,6,7,8-tetrahydro-4H-chromene derivatives involved a tandem Michael addition-cyclization reaction . Additionally, the synthesis and reactions of a 2-hydroxy-4-oxo chromene derivative were investigated, leading to the formation of different chromene-based compounds through nucleophilic substitution and cyclization reactions . These studies suggest that this compound could also participate in similar reactions, expanding its chemical versatility.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromene derivatives have been characterized using both experimental and computational methods. An experimental and DFT computational study on methyl 3-acetyl-2-oxo-2H-chromene-6-carboxylate provided insights into molecular geometry, vibrational frequencies, and thermodynamic properties . This approach could be used to predict and understand the properties of this compound, aiding in the development of applications for this compound.

Direcciones Futuras

The future directions for “methyl 2-oxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate” and similar compounds could involve further exploration of their synthesis methods and biological activities . Given the diverse biological activities of chromene derivatives, they may serve as promising leads for the development of new therapeutic agents .

Mecanismo De Acción

Target of Action

It’s worth noting that coumarin derivatives, a group to which this compound belongs, have been intensively screened for different biological properties . They have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors .

Biochemical Pathways

Given the wide range of biological properties associated with coumarin derivatives , it can be inferred that multiple biochemical pathways could potentially be affected.

Propiedades

IUPAC Name |

methyl 2-oxo-5,6,7,8-tetrahydrochromene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-14-10(12)8-6-7-4-2-3-5-9(7)15-11(8)13/h6H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRELQANCNFEVAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(CCCC2)OC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00515725 | |

| Record name | Methyl 2-oxo-5,6,7,8-tetrahydro-2H-1-benzopyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00515725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

85531-80-2 | |

| Record name | Methyl 2-oxo-5,6,7,8-tetrahydro-2H-1-benzopyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00515725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{1,2,2,2-Tetrafluoro-1-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]ethyl}-1H-benzimidazole](/img/structure/B3031843.png)